(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
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Description
The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
is a chemical compound. It is related to the class of organic compounds known as piperidinecarboxylic acids and pyridinylpyrimidines . These are compounds containing a piperidine ring which bears a carboxylic acid group , and a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Scientific Research Applications
Pharmacological Evaluation
This compound class has been explored for its potential in treating pain through the pharmacological evaluation of its derivatives as transient receptor potential vanilloid 4 (TRPV4) antagonists. These studies demonstrate analgesic effects in animal models, indicating potential applications in pain management (Tsuno et al., 2017).
Antimicrobial Activity
Research into the antimicrobial properties of related derivatives, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, has shown promising results against pathogenic bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthetic Chemistry Applications
The synthesis of compounds containing both piperidine and pyridine rings, such as "(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone", has been a focus in synthetic chemistry due to their potential applications in organic synthesis and drug development. Efficient synthetic methods have been developed for these heterocycles, demonstrating their importance in medicinal chemistry and organic synthesis (Zhang et al., 2020).
Anticancer and Antimicrobial Agents
The exploration of novel heterocyclic compounds, including those with pyridyl-pyrazoline and oxazole moieties, for their anticancer and antimicrobial activities, has identified promising candidates for further research. These studies highlight the compound's potential in contributing to the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Material Science
In material science, derivatives of this compound class have been studied for their thermal, optical, and structural properties. Research on compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime provides insights into their stability and potential applications in material development (Karthik et al., 2021).
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-4-3-5-15(17-11)21-13-6-8-19(9-7-13)16(20)14-10-22-12(2)18-14/h3-5,10,13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHASJIOUYUQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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